An In-Depth Technical Guide to the Chemical Properties of 2,2-Bis(4-aminophenyl)propane
An In-Depth Technical Guide to the Chemical Properties of 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)propane, also known by its common name 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂.[1] Its structure is characterized by two aniline moieties linked by an isopropylidene group. This compound serves as a crucial monomer in the synthesis of various high-performance polymers, including polyimides and polyamides, due to the reactive nature of its primary amino groups. While its primary applications are in materials science, an understanding of its chemical properties is essential for researchers in various fields, including those in drug development who may encounter this or structurally related compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 2,2-Bis(4-aminophenyl)propane.
Chemical and Physical Properties
The physical and chemical properties of 2,2-Bis(4-aminophenyl)propane are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 2479-47-2 | |
| Appearance | Colorless to brown crystalline solid | [2] |
| Melting Point | 123-125 °C | [3] |
| Boiling Point | 172-188 °C at 0.5 mbar | [2] |
| Solubility | Soluble in many organic solvents | |
| Purity | Typically >97% | [3] |
Experimental Protocols
The synthesis of 2,2-Bis(4-aminophenyl)propane is a two-step process that begins with the nitration of 2,2-diphenylpropane, followed by the reduction of the resulting dinitro compound.
Synthesis of 2,2-Di(4-nitrophenyl)propane
Experimental Protocol:
A 1-liter glass reactor equipped with baffles, a mechanical stirrer, a thermometer, and a jacketed addition funnel is charged with 9.80 g (0.05 mols) of 2,2-diphenylpropane, 100 ml of nitrobenzene, and 12.5 ml of sulfuric acid. The mixture is stirred and cooled in an ice bath. A mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the temperature between 17°C and 20°C. After the addition is complete, the reaction is stirred for an additional 20 minutes. The reaction mixture is then poured onto ice, and the resulting solid is collected by filtration. The crude product is a mixture of 4,4'- and 4,2'-dinitrodiphenylpropane.[3]
Synthesis of 2,2-Di(4-aminophenyl)propane
Experimental Protocol:
The crude 2,2-di(nitrophenyl)propane mixture from the previous step is dissolved in a suitable solvent, such as dioxane, in a reactor. 10 g of Raney nickel is added to the solution. The mixture is warmed to 50°C, and 84 g (1.3 mol) of 50% hydrazine hydrate is added.[2] An exothermic reaction will occur. After the initial reaction subsides, the mixture is heated to 60°C until the evolution of gas ceases. The catalyst is then removed by filtration, and the solvent is evaporated in vacuo. This results in the crude 2,2-di(4-aminophenyl)propane.[2][3]
Purification by Crystallization
Experimental Protocol:
The crude 2,2-di(4-aminophenyl)propane can be purified by crystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, such as a mixture of an organic solvent and water. The solution is then cooled slowly to allow for the formation of crystals. The crystals are collected by filtration, washed with a cold solvent, and then dried. For instance, crude 4,4'-isopropylidenediphenol, a related compound, is purified by mixing with water, heating to melt the crystals, agitating the mixture, and then cooling to crystallize the pure product, which is then washed with a solvent like chloroform.[4] A similar principle of crystallization from a mixed solvent system or by controlling pH can be applied for the purification of 2,2-Bis(4-aminophenyl)propane.
Spectral Data
The structural confirmation of 2,2-Bis(4-aminophenyl)propane is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the related compound 2,2-Bis[4-(4-aminophenoxy)phenyl]propane shows characteristic peaks for the aromatic protons and the methyl protons of the isopropylidene group.
-
¹³C NMR: The carbon NMR spectrum provides signals corresponding to the different carbon environments in the molecule, including the quaternary carbon of the isopropylidene group, the methyl carbons, and the aromatic carbons. A reference to the 13C NMR spectrum of 4,4'-isopropylidenedianiline is available on SpectraBase, typically showing signals for the isopropylidene methyl carbons around 30 ppm, the quaternary carbon around 41 ppm, and the aromatic carbons in the 114-146 ppm range.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,2-Bis(4-aminophenyl)propane would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹, C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region, and C-N stretching vibrations around 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2,2-Bis(4-aminophenyl)propane would show a molecular ion peak (M+) at m/z = 226.32, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to form a stable benzylic carbocation, resulting in a significant peak at m/z = 211. Further fragmentation of the aromatic rings would also be observed.
Metabolic Pathway
While 2,2-Bis(4-aminophenyl)propane is primarily an industrial chemical and not a pharmaceutical agent, understanding its potential metabolic fate is crucial from a toxicological perspective, especially for drug development professionals who must consider the metabolic stability and potential toxicity of new chemical entities. Due to the lack of direct studies on the metabolism of 2,2-Bis(4-aminophenyl)propane, the metabolic pathway of its structural analog, Bisphenol A (BPA), is presented here as a predictive model. The primary metabolic pathway for BPA in humans is glucuronidation.
In humans, BPA is rapidly metabolized in the liver by UDP-glucuronosyltransferases (UGTs) to form BPA-glucuronide, which is then excreted in the urine.[5][6][7] This conjugation reaction significantly increases the water solubility of the compound, facilitating its elimination from the body. It is highly probable that 2,2-Bis(4-aminophenyl)propane would undergo a similar metabolic fate, with the primary amino groups being the likely sites for glucuronidation.
Synthesis and Purification Workflow
The overall process for obtaining pure 2,2-Bis(4-aminophenyl)propane can be visualized as a multi-step workflow.
This workflow illustrates the progression from commercially available starting materials to the final, purified product, highlighting the key chemical transformations and separation steps involved. Each step requires careful control of reaction conditions to ensure a high yield and purity of the desired compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]
- 3. US5037994A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 4. US3326986A - Process for purifying 4, 4'-isopropylidenediphenol - Google Patents [patents.google.com]
- 5. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of bisphenol a in primary cultured hepatocytes from mice, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
